L-5-(bromovinyl)deoxyuridine
Description
Historical Context of Halogenated Nucleoside Analogs in Antiviral Chemotherapy
The journey of antiviral drug discovery is marked by the pivotal role of halogenated nucleoside analogs. These compounds, structurally similar to natural nucleosides but modified with a halogen atom, have been instrumental in the fight against viral infections for decades. The introduction of 5-substituted 2'-deoxyuridines is considered a foundational moment in antiviral therapy. nih.gov
Idoxuridine (B1674378) (5-iodo-2'-deoxyuridine), initially synthesized as a potential anticancer agent in the late 1950s, became the first licensed antiviral agent in 1962. wikipedia.orgresearchgate.net It was primarily used topically for the treatment of herpes simplex keratitis. wikipedia.orgentokey.com Following Idoxuridine, Trifluridine (B1683248) (5-trifluoromethyl-2'-deoxyuridine), another thymidine (B127349) analog, was developed. entokey.com Originally intended as an anticancer drug, its systemic use was limited by toxicity; however, it proved to be a more potent topical treatment for herpetic keratitis than Idoxuridine. entokey.comdrugbank.com
A significant advancement in this class was the development of Brivudine (B1684500) (BVDU), chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine. newdrugapprovals.org First shown to be a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV) in 1979, Brivudine demonstrated high selectivity and activity. wikipedia.orgnih.govmdpi.com Its mechanism relies on specific phosphorylation by the viral thymidine kinase, a key step that ensures its selective action against virus-infected cells. nih.govresearchgate.net Brivudine became commercially available in the 1980s in East Germany and later saw wider approval in Europe for treating herpes zoster. wikipedia.org The success of these halogenated nucleosides paved the way for the investigation of new derivatives with potentially improved efficacy and safety profiles, leading to the exploration of compounds like L-BHDU.
Overview of L-5-(bromovinyl)deoxyuridine (L-BHDU) within Nucleoside Analogue Antivirals
This compound (L-BHDU), or β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil, is a uridine (B1682114) derivative that has been identified as a potent and safe anti-VZV agent. acs.org It belongs to the class of nucleoside analogs that act by interfering with viral replication. A critical aspect of L-BHDU's mechanism is its dependence on the viral thymidine kinase (TK) for its antiviral activity. acs.orgbiorxiv.org VZV TK phosphorylates L-BHDU into its monophosphate and diphosphate (B83284) forms. biorxiv.orgsuny.edu Strains of VZV that are resistant to L-BHDU have shown mutations in the viral TK, rendering the enzyme inactive. suny.edu Interestingly, unlike many other nucleoside analogs, the triphosphate form of L-BHDU has not been detected in infected cells, suggesting a potentially different mode of action for its active phosphorylated forms. biorxiv.org
Research has shown that L-BHDU is effective against VZV replication in various models, including cultured cells and in vivo studies with SCID-Hu mice. suny.edunih.gov In comparative studies, L-BHDU has demonstrated significant potency. For instance, in human foreskin fibroblasts (HFFs), the 50% effective concentration (EC₅₀) for L-BHDU against VZV was found to be 0.22 µM, while a valyl-ester prodrug of L-BHDU showed an even lower EC₅₀ of 0.03 µM. nih.gov In other studies using ARPE-19 cells, L-BHDU and its prodrugs have shown greater potency against VZV than Acyclovir (B1169) (ACV) and, in most cases, Cidofovir (CDV). nih.gov
However, studies have also indicated that L-BHDU can antagonize the activity of other antiviral drugs like acyclovir, brivudine, and foscarnet (B613817) in cell cultures, which is attributed to competition for phosphorylation by the VZV thymidine kinase. suny.edunih.gov VZV strains resistant to L-BHDU have exhibited cross-resistance to acyclovir and brivudine, but not to foscarnet or cidofovir. biorxiv.org A notable characteristic of L-BHDU is that, unlike its structural relative Brivudine, it does not appear to interfere with the catabolism of 5-fluorouracil (B62378) (5-FU), a crucial consideration for patient safety. suny.edunih.gov
The following table presents a summary of the in vitro antiviral activity of L-BHDU and its prodrugs against Varicella-Zoster Virus (VZV) in comparison to other established antiviral agents.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| L-BHDU | VZV-ORF57-Luc | ARPE-19 | 0.022 | >100 | >4545 |
| L-BHDU-L-valine | VZV | HFF | 0.03 | >200 | >6667 |
| L-BHDU-L-phenylalanine | VZV-ORF57-Luc | ARPE-19 | 0.028 | >100 | >3571 |
| POM-l-BHDU-MP | VZV-ORF57-Luc | ARPE-19 | 0.035 | >100 | >2857 |
| POC-l-BHDU-MP | VZV-ORF57-Luc | ARPE-19 | 0.034 | >100 | >2941 |
| Acyclovir (ACV) | VZV-ORF57-Luc | ARPE-19 | 2.5 | >100 | >40 |
| Cidofovir (CDV) | VZV-ORF57-Luc | ARPE-19 | 0.4 | >100 | >250 |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrN2O5 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1 |
InChI Key |
ODZBBRURCPAEIQ-RNVICZODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Origin of Product |
United States |
Chemical Synthesis and Analog Derivatization of L 5 Bromovinyl Deoxyuridine
Synthetic Methodologies for L-5-(bromovinyl)deoxyuridine and its Stereoisomers
The creation of this compound involves complex chemical strategies to ensure the correct stereochemistry and high purity of the final product. Various routes have been explored, ranging from classical chemical reactions to modern catalytic processes.
Protecting groups, particularly acetyl groups, play a crucial role in the synthesis of nucleoside analogs like this compound. A common strategy involves using a protected starting material, such as 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine. google.comnih.gov This raw material undergoes a condensation reaction, for example with carbon tetrabromide, to introduce the dibromovinyl group. google.com Following this, a key step is the stereoselective removal of one bromine atom and the subsequent removal of the acetyl protecting groups under alkaline conditions, a process known as deacylation, to yield the final compound. google.com
Another synthetic approach involves the alkylation of a precursor molecule. For instance, the synthesis of a bis-POC-l-BHDU-MP prodrug, a derivative of a close analog, involves an alkylation step using POC-I and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (B95107) (THF) to yield a POC alkylated ester. acs.org These routes, characterized by the strategic use and removal of protecting groups like acetyls, are fundamental to the synthesis of these complex molecules. google.comnih.gov
Traditional bromination reactions, including the Wohl-Ziegler bromination, have historically relied on halogenated solvents like carbon tetrachloride. researchgate.net However, due to their environmental toxicity, significant research has been directed towards developing greener alternatives. researchgate.net This includes the exploration of solvent-free reaction conditions, which offer a more environmentally benign approach. beilstein-journals.orgresearchgate.netacgpubs.org
Solvent-free protocols for the bromination of organic compounds, such as coumarins, have been successfully developed using solid brominating agents like dioxane dibromide or quaternary ammonium (B1175870) tribromides. beilstein-journals.orgacgpubs.org These methods avoid the use of toxic organic solvents, and the reagents can often be used in stoichiometric amounts, minimizing waste. beilstein-journals.org Mechanical milling is another solvent-free technique that has been employed, using reagents like sodium bromide and oxone to achieve efficient bromination. researchgate.net While not always documented specifically for this compound, these principles of green chemistry are increasingly being applied to complex organic syntheses to reduce environmental impact. researchgate.net
Achieving the correct stereochemistry is paramount, as the biological activity of nucleoside analogs is often specific to one enantiomer. The enantioselective synthesis of β-L-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU), a potent analog of this compound, highlights a sophisticated approach to this challenge. nih.govacs.orgnih.gov
A key strategy involves the synthesis and separation of a chiral pure l-dioxolane intermediate. nih.govacs.org This is achieved by forming a diastereomeric chiral amine salt, which allows for the separation of the desired L-isomer from the D-isomer without resorting to expensive chiral chromatography. nih.govnih.govresearchgate.net For example, a racemic dioxolane carboxylate can be treated with a chiral amine, such as (R)-(−)-1-phenylethylamine, leading to the precipitation of the desired diastereomeric salt as a solid. nih.govacs.org Neutralization of this salt yields the enantiomerically pure l-dioxolane key intermediate (with an enantiomeric excess often ≥ 99%), which is then used in subsequent steps, such as glycosylation with bromovinyl-uracil (BVU), to construct the final L-nucleoside analog. nih.govnih.gov This method provides a practical and scalable route to the chirally pure compound. acs.org
| Step | Description | Reagents/Conditions | Outcome |
| 1 | Racemic Dioxolane Formation | Condensation of methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with 2-benzyloxyacetaldehyde | Racemic 1,3-dioxolane (B20135) ester |
| 2 | Chiral Salt Formation | Racemic ester treated with (R)-(−)-1-phenylethylamine in acetonitrile (B52724) (ACN) at 70 °C | Formation of a diastereomeric chiral amine salt |
| 3 | Separation | Cooling and stirring to allow precipitation of the desired salt | Solid precipitate of the pure diastereomer |
| 4 | Neutralization | Neutralization of the amine carboxylate salt | Enantiomerically pure l-dioxolane intermediate (ee ≥ 99%) |
| 5 | Coupling | Glycosylation of the chiral intermediate with bromovinyl-uracil (BVU) | Final L-nucleoside analog |
This table summarizes a general process for enantioselective synthesis as described in the literature. nih.govacs.org
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and modifying heterocyclic scaffolds, making them highly valuable for synthesizing analogs of this compound. nih.govatlanchimpharma.com These methods allow for the introduction of a wide variety of substituents onto the nucleoside base. atlanchimpharma.com
For example, the synthesis of 2'-deoxyuridines with five-membered heterocyclic substituents at the 5-position has been accomplished through palladium-catalyzed coupling reactions between 5-iodo-2'-deoxyuridine and activated heteroaromatics. nih.gov This demonstrates the utility of this approach in creating a library of related compounds for structure-activity relationship studies. While various palladium-catalyzed reactions like Suzuki and Sonogashira couplings are widely used for modifying purine (B94841) and pyrimidine (B1678525) bases, they are instrumental in developing novel analogs with potentially improved biological profiles. atlanchimpharma.comresearchgate.net The reaction typically involves a halogenated nucleoside precursor, a coupling partner (like a boronic acid or an alkyne), and a palladium catalyst. atlanchimpharma.comnih.gov
Design and Synthesis of this compound Derivatives
To improve the therapeutic potential of this compound, derivatives are often designed and synthesized. A primary strategy is the development of prodrugs, which are inactive compounds that are converted into the active drug within the body. chemtube3d.com
Amino acid ester prodrugs are a well-established strategy to enhance the bioavailability and cellular uptake of nucleoside analogs. acs.orgmdpi.com By attaching an amino acid to the parent drug, its polarity is reduced, which can improve transport across cell membranes. acs.org This approach has been applied to l-BHDU, a close analog of this compound. acs.org
The synthesis of these prodrugs typically involves a condensation reaction between the parent nucleoside and a Boc-protected amino acid. acs.org This reaction is carried out in the presence of a coupling agent, such as 1,3-diisopropylcarbodiimide (DIC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org Following the coupling, the Boc-protecting group is removed to yield the final amino acid ester prodrug. acs.org Studies have shown that certain amino acid ester prodrugs, such as the L-phenylalanine and L-valine esters of l-BHDU, exhibit potent antiviral activity. acs.orgfigshare.com
| Amino Acid Conjugate | Antiviral Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Reference |
| l-BHDU (Parent Drug) | 0.22 | >200 | acs.org |
| l-BHDU-l-phenylalanine | 0.028 | >200 | acs.org |
| l-BHDU-l-valine | 0.030 | >200 | acs.org |
EC₅₀ (half maximal effective concentration) and CC₅₀ (half maximal cytotoxic concentration) values are against Varicella Zoster Virus (VZV). Data is for the related compound l-BHDU. acs.org
Phosphate (B84403) Ester and Phosphoramidate (B1195095) Prodrugs
To bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogs, phosphate ester and phosphoramidate prodrugs have been developed. This strategy aims to deliver the monophosphorylated form of the drug directly into the cell, thus overcoming resistance mechanisms associated with viral thymidine (B127349) kinase. acs.orgnih.gov
Phosphoramidate prodrugs, a concept introduced by McGuigan, typically involve an amino acid ester moiety attached to an aryl phosphate group, which is then linked to the 5'-hydroxyl group of the nucleoside. acs.org This design creates lipophilic molecules that can more easily cross cell membranes. nih.gov Once inside the cell, enzymatic and chemical degradation cleaves the prodrug moieties to release the active nucleoside monophosphate. acs.org
Research into phosphoramidate derivatives of a related analogue, β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU), has shown that this approach can yield compounds with significant antiviral activity. acs.org For example, the synthesis of l-BHDU-isopropyl-l-alanine-phosphoramidate has been reported. acs.org However, studies on derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) containing L-alanine showed potent activity, while a derivative with alpha,alpha-dimethylglycine was poorly active, indicating that the choice of amino acid and ester is critical for successful kinase bypass. acs.org
Phosphate ester prodrugs, such as the ProTide (protide) technology, represent another avenue. The synthesis of POM (pivaloyloxymethyl) and POC (isopropyloxycarbonyloxymethyl) prodrugs of l-BHDU monophosphate has been accomplished. These prodrugs demonstrated significant anti-VZV activity with EC50 values of 0.035 and 0.034 μM, respectively, and showed no cellular toxicity up to 100 μM. nih.gov
Table 1: Antiviral Activity of Selected l-BHDU Prodrugs nih.gov
| Compound | Prodrug Type | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| POM-l-BHDU-MP | Phosphate Ester | 0.035 | > 100 |
| POC-l-BHDU-MP | Phosphate Ester | 0.034 | > 100 |
| l-BHDU-isopropyl-l-alanine-phosphoramidate | Phosphoramidate | - | - |
Long-Chain Phospholipid Prodrugs
To further enhance lipophilicity and improve cellular penetration, particularly into nerve cells where herpesviruses can establish latency, long-chain phospholipid prodrugs have been synthesized. acs.org These compounds are designed to mimic natural phospholipids, thereby utilizing endogenous lipid trafficking and metabolic pathways for cellular uptake. acs.org
The synthesis of octadecyloxyethyl (ODE) and hexadecyloxypropyl (HDP) prodrugs of l-BHDU monophosphate (ODE-l-BHDU-MP and HDP-l-BHDU-MP) has been reported. acs.org The synthetic strategy involves a phosphotriester approach, where l-BHDU is first condensed with 2-chlorophenyl dichlorophosphate, followed by reaction with the respective long-chain alcohol (octadecyloxyethanol or hexadecyloxypropanol). acs.org The addition of these long hydrocarbon chains is intended to improve the uptake and intracellular transport of the nucleoside monophosphate. acs.org This strategy has been shown to be effective for other nucleoside analogs, where phospholipid prodrugs exhibit enhanced cellular uptake and oral bioavailability. acs.org
Cyclic Derivatives of Uridine (B1682114)
Cyclic derivatives, particularly carbocyclic analogues where the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group, have been synthesized to improve metabolic stability. This modification prevents enzymatic cleavage of the glycosidic bond by nucleoside phosphorylases, which is a major degradation pathway for many nucleoside analogs. acs.org
The synthesis of the carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU) has been achieved using carbocyclic 2'-deoxyuridine (B118206) as the starting material. acs.org Research has shown that C-BVDU is resistant to degradation by pyrimidine nucleoside phosphorylases. Other cyclic derivatives of uridine, such as trifluridine (B1683248) and idoxuridine (B1674378), are also utilized as antiviral agents. acs.org
3'-Amino Derivatives
The introduction of an amino group at the 3'-position of the deoxyribose sugar is a common modification in the synthesis of nucleoside analogs, often leading to compounds that act as chain terminators of viral DNA synthesis. While specific literature on the synthesis of 3'-amino-L-5-(bromovinyl)deoxyuridine is limited, the general synthetic route for creating 3'-amino nucleosides involves the synthesis of a 3'-azido intermediate from a protected nucleoside. nih.govnih.gov
This transformation is typically achieved by converting the 3'-hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt. The 3'-azido group is then subsequently reduced to the 3'-amino group. nih.gov For example, the synthesis of 5-azido-3'-azido-2',3'-dideoxyuridine, a photoaffinity analog of AZT, has been described, demonstrating the chemical feasibility of introducing an azido (B1232118) group at the 3' position. nih.gov The reduction of the azido group is commonly performed by catalytic hydrogenation or with reagents like triphenylphosphine. nih.gov This established methodology for related nucleosides suggests a viable pathway for the synthesis of 3'-amino derivatives of this compound.
4'-Thio Derivatives
Replacement of the furanose ring oxygen with a sulfur atom yields 4'-thio nucleosides. This modification can alter the conformational properties of the sugar ring and influence the biological activity of the nucleoside analog. The synthesis of (E)-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine has been reported. ias.ac.in The synthetic process utilizes a key intermediate, benzyl (B1604629) 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside, which is synthesized in a multi-step process from 2-deoxy-D-ribose. This thio-sugar intermediate is then used to construct the final 4'-thio nucleoside. ias.ac.in
Bicyclic Nucleoside Analogues
Bicyclic nucleoside analogues (BCNAs) represent a class of compounds with a conformationally locked sugar moiety, which can lead to high binding affinity for viral enzymes. A notable BCNA, Cf-1743, has been identified as a more potent inhibitor of varicella-zoster virus (VZV) replication than brivudine (B1684500) (BVDU). A key advantage of this class of compounds is that they are not substrates for pyrimidine nucleoside phosphorylase, meaning they are not converted to a free base. This metabolic stability prevents the inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme involved in the catabolism of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), thereby avoiding a clinically significant drug-drug interaction associated with BVDU. For oral administration, a 5'-valine ester prodrug of Cf-1743, known as FV-100, has been developed.
Molecular and Cellular Mechanisms of Antiviral Action of L 5 Bromovinyl Deoxyuridine
Phosphorylation Pathways and Active Metabolite Formation
The transformation of L-5-(bromovinyl)deoxyuridine into its biologically active state is a critical determinant of its antiviral efficacy. This multi-step process is initiated by viral enzymes and completed by host cell kinases, highlighting a key aspect of its selective action against virus-infected cells.
Role of Cellular Kinases in Further Phosphorylation
Following the initial virus-specific phosphorylation, subsequent phosphorylation events are carried out by host cell kinases. While this compound itself is primarily metabolized to its monophosphate form, its D-analog, BVDU, is further phosphorylated by cellular enzymes to its diphosphate (B83284) and ultimately its triphosphate form (BVDU-TP). acs.orgnih.govgoogle.com This process for D-analogs is crucial for their mechanism of action, as the triphosphate metabolite is the active species that interacts with the viral DNA polymerase. nih.govgoogle.com
Distinct Metabolic Fate of this compound versus D-analogs (e.g., BVDU)
A significant distinction in the metabolic pathway of this compound compared to its D-enantiomer, BVDU, is the extent of phosphorylation. Studies on L-nucleoside analogs, including a close structural relative of this compound, have shown that they are metabolized predominantly to the monophosphate metabolite, with little to no detection of the corresponding diphosphate or triphosphate forms. nih.gov This is in stark contrast to BVDU, where the triphosphate is a major metabolite in infected cells. asm.orgnih.gov
This difference in metabolic fate suggests a unique mechanism of action for this compound. While BVDU relies on its triphosphate form to inhibit viral DNA polymerase, the antiviral activity of this compound appears to be mediated by its monophosphate derivative. nih.govgoogle.com Another important metabolic difference lies in the degradation pathway. BVDU can be cleaved into the metabolite bromovinyluracil (BVU), which can lead to toxic interactions with certain anticancer drugs. acs.orggoogle.com In contrast, metabolic studies with a related L-uridine derivative suggest that L-BHDU does not lead to the accumulation of metabolites that would inhibit dihydropyrimidine (B8664642) dehydrogenase, indicating a potentially better safety profile. acs.org
Monophosphate as the Predominant Active Moiety for this compound
Evidence strongly suggests that the monophosphate form of this compound is the principal active molecule responsible for its antiviral effect. nih.govgoogle.com The lack of significant conversion to di- and triphosphate forms points to the monophosphate itself being the inhibitor of a key viral or cellular process. nih.govgoogle.com This is a departure from the classical mechanism of many nucleoside analogs, which require conversion to the triphosphate to competitively inhibit viral DNA polymerase. biorxiv.org The proposed mechanism for this compound monophosphate involves the inhibition of viral DNA polymerase. google.com
Interaction with Viral DNA Polymerase
The ultimate target of the activated form of this compound is the viral DNA polymerase, a critical enzyme for the replication of the viral genome.
Competitive Inhibition of Viral DNA Polymerase
The active metabolite of this compound acts as a competitive inhibitor of the viral DNA polymerase. google.com In the case of the related D-analog BVDU, its triphosphate form (BVDU-TP) competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral DNA polymerase. nih.govacs.org This competitive inhibition effectively halts the elongation of the viral DNA chain. It is proposed that the monophosphate of this compound similarly inhibits the function of the viral DNA polymerase. google.com
The table below summarizes the key enzymes involved in the metabolism and action of this compound and its D-analog, BVDU.
| Enzyme | Role in this compound Action | Role in BVDU Action |
| Viral Thymidine (B127349) Kinase | Catalyzes the initial phosphorylation to the active monophosphate form. biorxiv.orgnih.gov | Phosphorylates to monophosphate and diphosphate forms. nih.govgoogle.com |
| Cellular Kinases | Limited role in further phosphorylation. | Phosphorylates diphosphate to the active triphosphate form. acs.orgnih.govgoogle.com |
| Viral DNA Polymerase | Inhibited by the monophosphate form. google.com | Competitively inhibited by the triphosphate form. nih.govacs.org |
Incorporation into Viral DNA Leading to Chain Termination
A pivotal aspect of the antiviral action of this compound, and its analogues like brivudine (B1684500) (BVDU), is its incorporation into the nascent viral DNA strand, which ultimately results in the cessation of DNA elongation. patsnap.com Following its administration, L-BVDU is transported into the host cell where, in virus-infected cells, it is selectively phosphorylated by a virus-encoded thymidine kinase (TK). acs.orgrcsb.org This initial phosphorylation is a rate-limiting step and a key determinant of the drug's selectivity, as cellular TKs have a much lower affinity for L-BVDU. nih.gov
Once converted to its monophosphate form, cellular kinases further phosphorylate it to the diphosphate and subsequently to the active triphosphate derivative, L-BVDU-triphosphate (L-BVdUTP). acs.org This active metabolite structurally mimics the natural nucleoside, deoxythymidine triphosphate (dTTP). patsnap.com During viral DNA replication, the viral DNA polymerase mistakenly recognizes and incorporates L-BVdUTP into the growing DNA chain instead of the natural dTTP. patsnap.com
The incorporation of L-BVdUTP is a critical event that leads to premature chain termination. patsnap.com The structure of L-BVDU, specifically the modification at the 5-position of the pyrimidine (B1678525) ring, lacks the necessary chemical group required for the formation of a phosphodiester bond with the next incoming nucleotide. This structural alteration effectively halts the process of DNA strand elongation, preventing the synthesis of a complete and functional viral genome. patsnap.com This inhibition of viral DNA replication is a central component of the compound's antiviral effect. researchgate.net
Substrate Properties for Viral DNA Polymerase
The triphosphate form of this compound, L-BVdUTP, serves as an alternative substrate for viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). researchgate.netnih.gov The ability of the viral DNA polymerase to utilize L-BVdUTP is a key element of its mechanism of action. The affinity of L-BVdUTP for the viral DNA polymerase is a significant factor in its potency. For the related compound brivudine (BVDU), its triphosphate form (BVdUTP) has been shown to be a potent competitive inhibitor with respect to dTTP for the herpes simplex virus type 1 (HSV-1) DNA polymerase. pnas.org
| Enzyme | Compound | Inhibition Kinetics | Ki Value | Km for dGTP | Reference |
| Terminal deoxynucleotidyltransferase (TdT) | BVdUTP | Competitive | 5 µM | 83 µM | nih.gov |
This table illustrates the inhibitory effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP) on TdT, showing a stronger affinity of the inhibitor for the enzyme compared to the natural substrate dGTP.
Impact on Deoxynucleotide Triphosphate Pools
Beyond its direct interaction with viral DNA polymerase, this compound also exerts its antiviral effects by modulating the intracellular concentrations of deoxynucleotide triphosphates (dNTPs), which are the essential building blocks for DNA synthesis.
A significant mechanism by which a related L-configuration nucleoside analog, L-BHDU, inhibits Varicella-Zoster Virus (VZV) replication is by decreasing the cellular pool of deoxythymidine triphosphate (dTTP). biorxiv.org Herpesvirus infections typically lead to a marked increase in the cellular dTTP level to support the high demand for viral DNA replication. biorxiv.org However, treatment with L-BHDU has been shown to suppress this increase, effectively starving the virus of a crucial component for its replication. biorxiv.org In VZV-infected cells, L-BHDU treatment was found to decrease the dTTP pool by nearly four-fold. biorxiv.org This depletion of the dTTP pool creates a metabolic state that is inhibitory to viral DNA synthesis. This is in contrast to some other nucleoside analogues like acyclovir (B1169), which can lead to an accumulation of dNTPs due to the blockage of DNA polymerase. biorxiv.org
| Cell Treatment | dTTP Pool Size (pmol/10^6 cells) | Reference |
| HSV-infected VERO cells | 303 | nih.gov |
| BrVdUrd treated | >1200 | nih.gov |
| BrVdCyd treated | >1200 | nih.gov |
| H4dUrd treated | <1.0 | nih.gov |
| BrVdCyd + H4dUrd treated | 515 | nih.gov |
This table shows the differential effects of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVdUrd) and related compounds on dTTP pools in HSV-infected VERO cells.
The antiviral action of this compound analogues is also linked to their interference with the biosynthesis of pyrimidines. biorxiv.org Given its structural similarity to uridine (B1682114), it has been investigated whether L-BHDU affects the purine (B94841) and/or pyrimidine biosynthesis pathways. biorxiv.org Research has shown that the addition of excess thymidine and uridine can reverse the antiviral effect of L-BHDU on VZV replication in dividing cells, suggesting that the active form of the compound interferes with pyrimidine biosynthesis. biorxiv.org Conversely, the addition of purines did not rescue viral replication. biorxiv.org The monophosphate form of the related compound brivudine (BVdU-MP) is known to inhibit thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines. biorxiv.orggoogle.com This inhibition leads to a reduction in the production of dTMP from deoxyuridine monophosphate (dUMP), further contributing to the depletion of the dTTP pool. biorxiv.org The catabolite of BVDU, (E)-5-(2-bromovinyl)uracil (BVU), can also inhibit dihydropyrimidine dehydrogenase, an enzyme involved in the breakdown of pyrimidines like uracil (B121893) and thymidine. nih.govgoogle.com
Enzymatic Selectivity and Substrate Specificity of L 5 Bromovinyl Deoxyuridine
Differential Phosphorylation by Viral Thymidine (B127349) Kinases
The initial and most critical step in the activation of L-BVDU is its phosphorylation to the monophosphate form. This process is catalyzed by thymidine kinase (TK), and the compound's efficacy is highly dependent on the specific type of TK present.
L-BVDU demonstrates a particularly high affinity for the thymidine kinase encoded by the Varicella-Zoster Virus (VZV). core.ac.uk The VZV TK efficiently phosphorylates L-BVDU, initiating its conversion into the active triphosphate form. core.ac.uk This strong substrate recognition is a primary reason for the potent and selective activity of L-BVDU against VZV. core.ac.uk Kinetic studies have shown that VZV TK can convert L-BVDU not only to its monophosphate derivative but also to its diphosphate (B83284) form, highlighting the enzyme's crucial role in the drug's activation pathway. core.ac.uk The antiviral activity of L-BVDU is significantly diminished against VZV strains that lack a functional thymidine kinase, further underscoring the necessity of this viral enzyme for its mechanism of action. core.ac.uk
Similar to VZV, Herpes Simplex Virus Type 1 (HSV-1) also encodes a thymidine kinase that exhibits a high affinity for L-BVDU. uliege.beasm.org This preferential phosphorylation by the viral enzyme over cellular kinases is a cornerstone of the drug's selective anti-HSV-1 activity. uliege.be The HSV-1 TK is known to be quite tolerant of substitutions at the 5-position of the pyrimidine (B1678525) base, which allows it to effectively bind and phosphorylate L-BVDU. uliege.be Once phosphorylated to its 5'-monophosphate form by the viral TK, it is further anabolized by cellular kinases to the triphosphate derivative, which is the active inhibitor of viral DNA replication. uliege.beasm.org The dependence on viral TK for activation is a key feature that contributes to its selective action against HSV-1 infected cells. uliege.be
In stark contrast to its interaction with HSV-1 and VZV TK, L-BVDU shows a significantly lower affinity for the thymidine kinase produced by Herpes Simplex Virus Type 2 (HSV-2). asm.org While the HSV-2 TK can monophosphorylate L-BVDU to some extent, it does so much less efficiently than the HSV-1 enzyme. asm.org Crucially, further phosphorylation of the monophosphate to the active triphosphate form is severely limited in HSV-2 infected cells. asm.org This metabolic bottleneck is a primary determinant of the compound's reduced antiviral potency against HSV-2 compared to HSV-1. asm.org Studies have demonstrated that while HSV-1 infected cells accumulate the triphosphate metabolite, HSV-2 infected cells primarily show the presence of the monophosphorylated form, which is not the active antiviral agent. asm.org
A critical aspect of L-BVDU's selectivity and low toxicity to uninfected host cells is its inability to be significantly phosphorylated by human cellular thymidine kinases, particularly the cytosolic thymidine kinase 1 (TK1). core.ac.uknih.gov This enzyme, which is primarily active during the S-phase of the cell cycle, does not recognize L-BVDU as an efficient substrate. nih.govkuleuven.be This lack of phosphorylation by cellular TK ensures that the prodrug is not activated in uninfected cells, thereby preventing interference with normal cellular DNA synthesis and contributing to its favorable safety profile. asm.org While human mitochondrial thymidine kinase (TK2) can phosphorylate L-BVDU, the primary cytosolic enzyme (TK1) shows very limited activity towards it. nih.gov
Interactions with Viral and Cellular DNA Polymerases
Following its conversion to the triphosphate form, L-BVDU exerts its antiviral effect by interacting with DNA polymerases.
Inhibitory Constants (Ki) of L-BVDU-TP for Various DNA Polymerases
| Enzyme | Ki Value (µM) |
|---|---|
| HSV-1 DNA Polymerase | 0.25 nih.gov |
| VZV DNA Polymerase | 0.55 oup.com |
| HSV-2 DNA Polymerase | 0.054-0.25 oup.com |
Comparative Inhibition of DNA Polymerases by 1 µM L-BVDU-TP
| Enzyme | % Inhibition of dTTP Utilization |
|---|---|
| HSV-1 DNA Polymerase | 50% nih.gov |
| Cellular DNA Polymerase α | 9% nih.gov |
Minimal Inhibition of Cellular DNA Polymerase Alpha
A key factor in the low cytotoxicity of L-5-(bromovinyl)deoxyuridine is the minimal impact of its active triphosphate form, BVdUTP, on the primary enzyme responsible for cellular DNA replication, DNA polymerase alpha. pnas.org Research has consistently shown that BVdUTP is a significantly weaker inhibitor of cellular DNA polymerases compared to viral DNA polymerases. nih.govnih.gov
Studies have demonstrated that concentrations of BVdUTP that effectively inhibit viral enzymes have a much-reduced effect on host cell enzymes. For instance, a concentration of 1 µM BVdUTP was found to inhibit the activity of DNA polymerase alpha by only 9%, while the same concentration inhibited DNA polymerase beta by just 3%. nih.gov This stark difference in sensitivity is a cornerstone of the compound's selective antiviral action. nih.gov The inhibitory constant (Kᵢ), which measures the concentration required to produce half-maximum inhibition, further quantifies this disparity. The Kᵢ value for BVdUTP's effect on human DNA polymerase α has been reported to be in the range of 0.7–3.6 μM, with other studies specifying an IC₅₀ (half-maximal inhibitory concentration) of 9.2 µM. nih.govpnas.org This is substantially higher than the values observed for viral polymerases, indicating a much lower affinity of BVdUTP for the cellular enzyme. nih.govnih.gov
Table 1: Inhibition of Cellular DNA Polymerase Alpha by this compound-5'-triphosphate (BVdUTP)
| Parameter | Value | Reference |
|---|---|---|
| Inhibition at 1 µM BVdUTP | 9% | nih.gov |
| Inhibitory Constant (Kᵢ) | 0.7 - 3.6 µM | nih.gov |
| Half-Maximal Inhibitory Concentration (IC₅₀) | 9.2 µM | pnas.org |
Substrate Acceptance by Viral DNA Polymerases
In stark contrast to its weak interaction with cellular enzymes, this compound-5'-triphosphate (BVdUTP) is a potent inhibitor of viral DNA polymerases, particularly those of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.govresearchgate.net BVdUTP functions as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.gov This means it directly competes with dTTP for binding to the active site of the viral DNA polymerase. targetmol.comnih.gov
The affinity of BVdUTP for viral DNA polymerases is significantly higher than for the cellular alpha polymerase. For HSV-1 DNA polymerase, the Kᵢ for BVdUTP is approximately 0.25 µM, while the Kₘ for the natural substrate dTTP is 0.66 µM. nih.gov This indicates that BVdUTP binds to the HSV-1 enzyme with greater affinity than the natural substrate. Similarly, for VZV DNA polymerase, the Kᵢ for BVdUTP is 0.55 µM, compared to a Kₘ of 1.43 µM for dTTP. nih.gov More recent analyses have confirmed these findings, reporting Kᵢ values of 54–250 nM for HSV-1 DNA polymerase and 550 nM for VZV DNA polymerase. nih.gov
Beyond competitive inhibition, BVdUTP also acts as an alternative substrate for the viral DNA polymerase. researchgate.netnih.govresearchgate.net The enzyme can incorporate the analog into the growing viral DNA chain, which can lead to the production of defective viral DNA and inhibit further replication. targetmol.comasm.orgresearchgate.net This dual mechanism of action—both inhibiting and being incorporated by the viral DNA polymerase—contributes to its potent antiviral effect against specific herpesviruses. researchgate.nettandfonline.comtandfonline.com
Table 2: Inhibition of Viral DNA Polymerases by this compound-5'-triphosphate (BVdUTP)
| Virus | Enzyme | Parameter | Value | Reference |
|---|---|---|---|---|
| Herpes Simplex Virus type 1 (HSV-1) | DNA Polymerase | Kᵢ for BVdUTP | 0.25 µM | nih.gov |
| Herpes Simplex Virus type 1 (HSV-1) | DNA Polymerase | Kₘ for dTTP | 0.66 µM | nih.gov |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | Kᵢ for BVdUTP | 0.55 µM | nih.gov |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | Kₘ for dTTP | 1.43 µM | nih.gov |
| Herpes Simplex Virus type 1 (HSV-1) | DNA Polymerase | Kᵢ for BVdUTP | 54 - 250 nM | nih.gov |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | Kᵢ for BVdUTP | 550 nM | nih.gov |
Antiviral Spectrum and Mechanistic Specificity
Activity against Alphaherpesviruses
L-5-(bromovinyl)deoxyuridine, also known as brivudine (B1684500) (BVDU), is a nucleoside analogue that exhibits potent and selective antiviral activity against several members of the Alphaherpesvirinae subfamily. nih.govnih.gov Its mechanism of action is critically dependent on the virus-encoded thymidine (B127349) kinase (TK) for its initial phosphorylation, a step that largely accounts for its selectivity. nih.govnih.govresearchgate.netresearchgate.net
Varicella-Zoster Virus (VZV)
This compound is highly active against the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. nih.govnih.gov In fact, it is considered a leading treatment for VZV infections in many parts of the world. nih.govresearchgate.net Its potency against VZV is significantly greater than that of other antiviral agents like acyclovir (B1169) and penciclovir, with in vitro inhibitory concentrations being 200- to 1000-fold lower. wikipedia.org
The antiviral action of this compound against VZV is initiated by its phosphorylation by the viral thymidine kinase. researchgate.netresearchgate.netgoogle.com This initial step is crucial for its selectivity. Following this, cellular enzymes further phosphorylate the monophosphate form to its active triphosphate derivative, this compound triphosphate (BVDU-TP). google.com BVDU-TP then acts as both an inhibitor and an alternative substrate for the viral DNA polymerase, effectively halting viral replication. nih.govresearchgate.netresearchgate.net
A related compound, β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU), also shows potent anti-VZV activity. google.comacs.org Interestingly, while its activity is also dependent on VZV TK, it is primarily metabolized to its monophosphate form, suggesting a potentially different inhibitory mechanism compared to BVDU. google.comnih.gov Research indicates that L-BHDU may function by depleting the cellular deoxythymidine triphosphate (dTTP) pool in VZV-infected cells. biorxiv.org
Table 1: In Vitro Activity of this compound and Related Compounds against Varicella-Zoster Virus
| Compound | Cell Line | Assay Type | EC50 (µM) | Source |
| This compound | - | - | 200-1000x more potent than acyclovir | wikipedia.org |
| L-BHDU | HEL 299 | Growth Inhibition | 0.055 | nih.gov |
| L-BHDU | HFFs | Replication Inhibition | 0.25 - 2.0 | biorxiv.org |
| L-BHDU | MeWo | Replication Inhibition | 0.25 - 2.0 | biorxiv.org |
Herpes Simplex Virus Type 1 (HSV-1)
This compound demonstrates marked and selective inhibitory effects on the replication of Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.govnih.gov Its high selectivity is attributed to the specific phosphorylation of the compound by the virus-encoded thymidine kinase (TK). nih.govresearchgate.net Cellular enzymes then convert the resulting monophosphate to the active 5'-triphosphate form. nih.gov This triphosphate derivative interferes with the viral DNA polymerase, acting as both a competitive inhibitor and an alternative substrate, which ultimately disrupts viral DNA synthesis. nih.govresearchgate.net
Studies have shown that HSV-1 infected cells readily metabolize this compound to its triphosphate form. nih.gov The compound's presence can lead to significant alterations in the synthesis and processing of several HSV-1 infected-cell polypeptides. nih.gov This includes a dose-dependent decrease in certain beta and gamma polypeptides and an accumulation of HSV-1 thymidine kinase. nih.gov Furthermore, this compound has been observed to inhibit the glycosylation of major HSV-1 glycoproteins, an activity that appears to be independent of its incorporation into the viral DNA. nih.gov
The (E)-5-(2-bromovinyl) substituent is a key determinant of its potent anti-HSV-1 activity. nih.gov The mean inhibitory dose (ID50) for HSV-1 replication has been reported in the range of 0.004-0.02 µg/mL. nih.gov
Table 2: In Vitro Activity of this compound against Herpes Simplex Virus Type 1
| Compound | Virus Strain(s) | Cell Line | ID50 (µg/mL) | Source |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine | KOS, F, McIntyre | Primary Rabbit Kidney | 0.004-0.02 | nih.gov |
Herpes Simplex Virus Type 2 (HSV-2)
In stark contrast to its high potency against HSV-1 and VZV, this compound exhibits significantly weaker activity against Herpes Simplex Virus Type 2 (HSV-2). nih.govwikipedia.orgnih.gov The reason for this type-specificity lies in the metabolic pathway of the drug within infected cells. nih.gov
The key difference is the efficiency of phosphorylation by the respective viral thymidine kinases. While HSV-1's thymidine kinase effectively phosphorylates this compound to its monophosphate and subsequently to its active triphosphate form, the HSV-2-encoded thymidine kinase is a much less efficient enzyme for this substrate. nih.govasm.org Studies have demonstrated that in HSV-2 infected cells, this compound is metabolized to the monophosphate form, but further phosphorylation to the di- and triphosphate forms is severely limited or absent. nih.govcapes.gov.br
This poor substrate acceptance of the monophosphate by the HSV-2-specified thymidylate kinase is a critical factor, preventing the formation of the active triphosphorylated compound. nih.gov Consequently, the antiviral activity against HSV-2 is reduced by 50 to 500 times compared to HSV-1. asm.org
Monkey B Virus (Cercopithecine herpesvirus 1)
Research on the susceptibility of Monkey B Virus (Cercopithecine herpesvirus 1) to various antiviral drugs has shown that this compound (BVdU) is a weak inhibitor. nih.gov This is in contrast to its high affinity for the thymidine kinase of HSV-1. nih.gov Plaque reduction assays have confirmed that BVdU is ineffective against Monkey B virus. researchgate.net This lack of activity is attributed to the poor phosphorylation of the compound by the Monkey B virus thymidine kinase. nih.gov
Bovid Herpesvirus 1
(E)-5-(2-Bromovinyl)-2'-deoxyuridine has demonstrated inhibitory effects against Bovid Herpesvirus 1 (BHV-1) in vitro. nih.gov In plaque reduction and yield reduction assays, it was found to be inhibitory at a concentration of 0.01 micrograms/ml. nih.gov The mechanism of action involves phosphorylation by the BHV-1-induced thymidine kinase, leading to its incorporation into the viral DNA. nih.gov This incorporation results in DNA that is denser than that from untreated cells but does not cause termination of the replicating DNA chains. nih.gov
Interestingly, this compound also appears to partially inhibit the glycosylation of BHV-1 glycoproteins. nih.gov This effect is dependent on the phosphorylation of the drug, as it was not observed in a thymidine kinase-deficient mutant of BHV-1. nih.gov Despite this, the drug-sensitive glycosylation is not essential for the expression of these glycoproteins on the surface of infected cells. nih.gov
Activity against Other Viruses
The antiviral spectrum of this compound extends beyond the most common alphaherpesviruses. It has shown activity against other herpesviruses, including suid herpesvirus type 1 (pseudorabies virus) and simian varicella virus. capes.gov.br However, it is generally not effective against vaccinia virus. pnas.org Some research has also noted weak antiviral activity against murine cytomegalovirus, Influenza B, and Parainfluenza type 3 virus under specific experimental conditions. google.com
Epstein-Barr Virus (EBV) (for some analogs)
This compound, also known as brivudine, and its analogs have demonstrated notable inhibitory effects against the replication of Epstein-Barr virus (EBV), a member of the gammaherpesvirus family. nih.govnih.gov Research has shown that brivudine can effectively suppress EBV replication in human lymphoblastoid cell lines. nih.govasm.org The compound's 50% effective dose (ED₅₀) for inhibiting virus replication has been reported to be as low as 0.06 microM, while the 50% inhibitory dose for lymphoblastoid cell growth (ID₅₀) was found to be 390 microM, resulting in a high in vitro therapeutic index of 6,500. nih.gov This indicates a significant window between the concentration required for antiviral activity and that which causes toxicity to host cells.
The inhibitory action of brivudine on EBV is rapid and prolonged, persisting for over 21 days after the removal of the drug in experimental settings. nih.gov At concentrations ranging from 0.03 to 0.1 mM, this compound has been shown to markedly inhibit several key events in the EBV lytic cycle. These include the expression of viral capsid antigen (VCA) and early antigen (EA), as well as viral DNA synthesis in various lymphoblastoid cell lines. nih.gov Furthermore, the synthesis of specific EBV-induced polypeptides is also partially reduced by the compound. nih.gov Studies using a radiolabeled analog, (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), have demonstrated that larger amounts of the analog are incorporated into viral DNA compared to cellular DNA in superinfected cells, highlighting its specific antiviral action. nih.gov
The antiviral efficacy of this compound against EBV is comparable to that of acyclovir, another well-known anti-herpesvirus agent. nih.gov However, analogs of this compound can exhibit different activity spectra. For instance, 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BVaraU), an arabinofuranosyl counterpart, is active against EBV but not against rhadinoviruses, another group within the gammaherpesvirus family. nih.gov
Basis of Antiviral Selectivity
The selective antiviral activity of this compound against certain herpesviruses, including EBV, is primarily attributed to its differential metabolism and interaction with viral and cellular enzymes. This selectivity is a cornerstone of its therapeutic potential, allowing it to target virus-infected cells while sparing uninfected host cells. nih.govnih.gov
Preferential Activation in Virus-Infected Cells
The key to the selectivity of this compound lies in its initial phosphorylation, a critical step for its activation. nih.gov In cells infected with susceptible herpesviruses like EBV, the virus-encoded thymidine kinase (TK) preferentially phosphorylates this compound to its monophosphate form. nih.govnih.govmdpi.com This viral enzyme has a much higher affinity for this compound than the host cell's cytosolic thymidine kinase. nih.gov
Once the monophosphate is formed, cellular kinases further phosphorylate it to the diphosphate (B83284) and subsequently to the active triphosphate form, this compound triphosphate (BVdUTP). google.commdpi.com Because the initial and rate-limiting step is catalyzed by the viral TK, the active form of the drug accumulates to significantly higher levels in infected cells compared to uninfected cells. researchgate.net This preferential activation effectively confines the drug's action to the site of viral replication. nih.gov Studies have shown that this compound is an efficient substrate for the EBV thymidine kinase. asm.orgnih.gov This is in contrast to uninfected cells where the cellular thymidine kinase is much less efficient at phosphorylating this compound, thus preventing the accumulation of its cytotoxic triphosphate form. nih.gov
Differential Enzyme Affinities
Following its preferential activation in virus-infected cells, the resulting this compound triphosphate (BVdUTP) exerts its antiviral effect by interacting with viral DNA polymerase. google.comresearchgate.net The selectivity of the compound is further enhanced by the differential affinity of BVdUTP for viral versus cellular DNA polymerases. nih.gov
BVdUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. nih.govmdpi.com Research on herpes simplex virus type 1 (HSV-1) has shown that the Ki value (a measure of the inhibitor's binding affinity) of BVdUTP for the viral DNA polymerase is significantly lower than for cellular DNA polymerases α and β, indicating a much stronger inhibition of the viral enzyme. nih.gov For instance, a low concentration of 1 µM BVdUTP can inhibit HSV-1 DNA polymerase by 50%, while having minimal effect on cellular DNA polymerases α and β. nih.gov While the EBV DNA polymerase has been found to be relatively less sensitive to BVdUTP compared to the HSV-1 enzyme, the preferential accumulation of BVdUTP in EBV-infected cells still allows for a selective inhibitory effect. nih.govpnas.org
The interaction of BVdUTP with the viral DNA polymerase can also lead to its incorporation into the growing viral DNA chain, resulting in a dysfunctional viral genome and termination of viral replication. google.comresearchgate.net
Data Tables
Table 1: Antiviral Activity of this compound against Epstein-Barr Virus (EBV)
| Parameter | Value | Cell Line | Reference |
| 50% Effective Dose (ED₅₀) | 0.06 µM | Human Lymphoblastoid Cells | nih.gov |
| 50% Inhibitory Dose (ID₅₀) | 390 µM | Human Lymphoblastoid Cells | nih.gov |
| In Vitro Therapeutic Index | 6,500 | Human Lymphoblastoid Cells | nih.gov |
| EC₅₀ | 2.4 µM | - | nih.gov |
Table 2: Kinetic Parameters of this compound and its Triphosphate Form
| Enzyme | Compound | Parameter | Value | Reference |
| HSV-1 Thymidine Kinase | This compound | Kᵢ | 1.9 µM | nih.gov |
| Cellular Thymidine Kinase | This compound | Kᵢ | >200 µM | nih.gov |
| HSV-1 DNA Polymerase | BVdUTP | Kᵢ | 0.25 µM | nih.gov |
| HSV-1 DNA Polymerase | dTTP | Kₘ | 0.66 µM | nih.gov |
| EBV Thymidine Kinase | Thymidine | Kₘ | 22 µM | nih.govasm.org |
| EBV Thymidine Kinase | ATP | Kₘ | 25 µM | asm.org |
Mechanisms of Viral Resistance to L 5 Bromovinyl Deoxyuridine
Mutations in Viral Thymidine (B127349) Kinase Gene
The genetic basis for resistance to L-5-(bromovinyl)deoxyuridine is frequently traced to mutations within the viral gene encoding thymidine kinase (UL23 for Herpes Simplex Virus and ORF36 for Varicella-Zoster Virus). nih.govnih.govmdpi.com These mutations can be single nucleotide substitutions, deletions, or insertions. nih.govmicrobiologyresearch.orgasm.org
In Herpes Simplex Virus Type 1 (HSV-1), a variety of mutations in the TK gene have been identified in resistant strains. These include single nucleotide substitutions that result in amino acid changes at critical positions within the enzyme, such as the ATP-binding site or the nucleoside-binding site. nih.gov For instance, mutations like R51W and G59W occur within the ATP-binding site. nih.gov Other substitutions, including A168T, G206R, R220H, and Y239S, have also been documented to confer resistance. nih.gov Frameshift mutations, often occurring in repetitive DNA sequences (homopolymer repeats of G's and C's), are another common cause of resistance, constituting a significant percentage of observed mutations. nih.gov These frameshifts typically lead to premature termination of protein synthesis, resulting in a truncated, non-functional TK enzyme. nih.govmicrobiologyresearch.org Additionally, nucleotide substitutions can introduce premature stop codons, with the same consequence. nih.gov
For Varicella-Zoster Virus (VZV), mutations associated with resistance to this compound are also found throughout the TK gene. mdpi.com Studies have identified specific amino acid substitutions and deletions that lead to resistance. For example, mutations resulting in premature stop codons (e.g., A163stop, Q303stop, N334stop) or deletions of significant portions of the enzyme (e.g., deletion of amino acids 7 to 74) have been shown to confer resistance to this compound. nih.govasm.org The polymerase chain reaction (PCR) technique has been instrumental in identifying novel mutation sites in the VZV TK gene associated with drug resistance. microbiologyresearch.org
Table 1: Examples of Mutations in Viral Thymidine Kinase (TK) Gene Conferring Resistance to this compound
| Virus | Mutation Type | Specific Mutation(s) | Consequence | Reference(s) |
|---|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Single Nucleotide Substitution | R51W, G59W, A168T, G206R, R220H, Y239S, T287M | Altered amino acid sequence | nih.gov |
| Frameshift (in G and C repeats) | Insertions/Deletions | Premature stop codon, truncated protein | nih.gov | |
| Nucleotide Substitution | Q261stop, R281stop | Premature stop codon, truncated protein | nih.gov | |
| Varicella-Zoster Virus (VZV) | Nucleotide Substitution | A163stop, Q303stop, N334stop | Premature stop codon, truncated protein | nih.govasm.org |
| Deletion | Deletion of amino acids 7-74 | Truncated protein | nih.govasm.org | |
| Single Nucleotide Substitution | Aspartic acid to asparagine at residue 18 | Altered amino acid sequence | microbiologyresearch.org | |
| Single Base Deletion | Deletion at position 65298 of VZV DNA | Frameshift, premature termination | microbiologyresearch.org |
Altered Sensitivity of Viral Thymidine Kinase
A key mechanism of resistance involves mutations that alter the substrate specificity of the viral TK, making it less efficient at phosphorylating this compound while potentially retaining its ability to phosphorylate the natural substrate, thymidine. nih.govasm.org This is often referred to as an "altered TK" (TKaltered) phenotype. nih.govasm.org
Research on HSV-1 has demonstrated that resistant strains can possess a TK enzyme with a significantly reduced affinity for this compound. nih.gov For example, the resistant strain SC16 B3 exhibited a much higher apparent Michaelis constant (Km) for the drug (6 µM) compared to the parental strain (0.1 µM), indicating a weaker binding of the drug to the enzyme. nih.gov This particular strain was found to have a single amino acid substitution, A168T, which is a commonly identified mutation in this compound-resistant isolates. nih.govmicrobiologyresearch.org Interestingly, this altered sensitivity can be selective; some mutants with the A168T substitution are resistant to this compound but remain sensitive to other antivirals like acyclovir (B1169). microbiologyresearch.orgoup.com
The altered sensitivity can also affect the second phosphorylation step. The HSV-1 TK has both thymidine kinase and thymidylate kinase activity, meaning it can phosphorylate this compound to both its monophosphate and diphosphate (B83284) forms. nih.govmdpi.com In some resistant mutants, the ability to catalyze the second phosphorylation step (from monophosphate to diphosphate) is significantly impaired, which is crucial for the drug's ultimate activation to its triphosphate form. nih.gov The inefficiency of this second phosphorylation step has been strongly correlated with the resistance of the virus to this compound. nih.govresearchgate.net
Loss of Viral Thymidine Kinase Activity
A common mechanism for high-level resistance to this compound is the partial or complete loss of viral thymidine kinase activity. nih.govnih.govresearchgate.net This results in a TK-deficient (TK-) or TK-negative phenotype. asm.org Since the viral TK is responsible for the initial and critical activation step of this compound, its absence renders the drug ineffective. nih.govbiorxiv.org
The loss of TK activity is typically the result of significant mutations in the TK gene, such as frameshift mutations or the introduction of premature stop codons, which lead to the production of a truncated and non-functional protein. nih.govasm.org In some isolated resistant cell sublines, a complete loss of viral TK activity has been observed. nih.gov Studies on idoxuridine-resistant HSV-1, which also develops cross-resistance to this compound, have shown a dramatic reduction in TK activity to as low as 5.6% of the parental strain. nih.gov
Viruses with this resistance mechanism are often cross-resistant to other nucleoside analogs that also depend on the viral TK for activation. nih.govresearchgate.net While the TK gene is not essential for viral replication in cell culture, its absence can impact viral virulence and pathogenesis in a living host. nih.gov
Linkage to Resistance to Other Antivirals (e.g., Acyclovir)
Due to the shared activation pathway, resistance to this compound is frequently linked to cross-resistance with other nucleoside analog antivirals, most notably acyclovir. nih.govnih.gov Both drugs require phosphorylation by the viral thymidine kinase to become active. nih.govnih.gov
Therefore, viral mutants that exhibit a loss of TK activity (TK-deficient) are typically resistant to both this compound and acyclovir. nih.govnih.govresearchgate.net Similarly, many mutations that alter the TK enzyme in a way that confers resistance to this compound also affect the enzyme's ability to phosphorylate acyclovir, leading to cross-resistance. nih.govuu.nl For instance, VZV strains selected for resistance to this compound were found to be cross-resistant to acyclovir. researchgate.net
However, the cross-resistance is not absolute. Some mutations can lead to an altered TK phenotype where the enzyme's ability to phosphorylate this compound is significantly reduced, while its capacity to activate acyclovir is less affected or remains intact. nih.govmicrobiologyresearch.org A notable example is the A168T mutation in the HSV-1 TK gene, which can confer high resistance to this compound while the virus remains sensitive to acyclovir. microbiologyresearch.orgoup.com Conversely, acyclovir-resistant strains are generally also resistant to this compound. researchgate.netresearchgate.net
Resistance to this compound and acyclovir generally does not extend to antivirals with different mechanisms of action, such as foscarnet (B613817), which directly inhibits the viral DNA polymerase and does not require activation by viral TK. nih.govresearchgate.netuu.nl
Table 2: Cross-Resistance Profile of this compound Resistant Mutants
| Resistance Mechanism | Cross-Resistance to Acyclovir | Cross-Resistance to Foscarnet | Reference(s) |
|---|---|---|---|
| Loss of TK Activity (TK-deficient) | Yes | No | nih.govnih.govresearchgate.net |
| Altered TK Sensitivity (e.g., A168T mutation in HSV-1) | Variable (can be sensitive) | No | nih.govmicrobiologyresearch.orgoup.com |
| General TK Mutations | Often Yes | No | researchgate.netuu.nl |
Structure Activity Relationship Sar Studies
Influence of Bromovinyl Moiety and Stereochemistry
The (E)-5-(2-bromovinyl) substituent on the uracil (B121893) ring is a defining characteristic responsible for the high antiviral potency and selectivity of compounds like Brivudine (B1684500) (BVDU), particularly against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). researchgate.net This specific group is critical for the molecule's interaction with the viral thymidine (B127349) kinase (TK), the enzyme that initiates the drug's activation through phosphorylation. researchgate.netgoogle.com
(E) versus (Z) Isomers
The stereochemistry of the bromovinyl group is paramount to the compound's biological activity. Studies comparing the geometric isomers have demonstrated that the (E) configuration—where the bromine atom and the C5 of the uracil ring are on opposite sides of the double bond—is essential for high potency against HSV-1. The (Z)-isomer of 5-(2-bromovinyl)-2'-deoxyuridine is significantly less active against HSV-1 than its (E)-counterpart. nih.gov Against herpes simplex virus type 2, the (Z)-isomer is also somewhat less active. nih.gov This stark difference in activity underscores that the specific spatial arrangement of the (E)-isomer is a critical requirement for efficient recognition and phosphorylation by the viral thymidine kinase. nih.govnih.gov
| Compound | Relative Antiviral Potency (HSV-1) |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine | Highly Potent |
| (Z)-5-(2-bromovinyl)-2'-deoxyuridine | Much less active than (E)-isomer nih.gov |
Modifications at the 5-Position of Uracil Ring
The antiviral activity is highly sensitive to changes in the substituent at the 5-position of the uracil ring. Replacing the (E)-5-(2-bromovinyl) group with other moieties generally leads to a significant reduction in potency. For instance, the 5-(2,2-dibromovinyl) analogue was found to be 10 to 20 times less effective than (E)-5-(2-bromovinyl)-2'-deoxyuridine. nih.gov Further modifications, such as the introduction of a cyanovinyl or carboxyvinyl group, result in compounds that are only marginally active, being thousands of times less potent. nih.gov This demonstrates a strict requirement for the specific size, electronics, and conformation of the bromovinyl substituent for optimal antiviral effect.
| 5-Position Substituent | Relative Antiviral Potency (HSV-1) vs. (E)-BrVUdR |
| (E)-5-(2-bromovinyl) | Reference (Most Potent) nih.gov |
| 5-(2,2-dibromovinyl) | 10-20x less potent nih.gov |
| (E)-5-(2-cyanovinyl) | 1000-10,000x less potent nih.gov |
| (E)-5-(2-carboxyvinyl) | 1000-10,000x less potent nih.gov |
Sugar Ring Modifications and Conformation
Alterations to the sugar portion of the molecule also play a critical role in its activity and selectivity. The natural D-configuration of the deoxyribose sugar is not essential for activity, as demonstrated by the L-nucleoside analogue β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)]uracil (L-BHDU). This compound, which features an unnatural L-configuration and a modified dioxolane ring instead of a deoxyribose ring, exhibits potent and selective anti-VZV activity. google.comacs.org Its mechanism of action still relies on phosphorylation by the viral TK. google.com
Influence of 2-Amino Substitution
Replacing the uracil ring with a cytosine ring (which contains an amino group) and subsequently modifying that amino group has been explored to create analogues resistant to enzymatic deamination. biomedres.usresearchgate.net In a series of N⁴-substituted analogues of (E)-5-(2-bromovinyl)-2'-deoxycytidine, the nature of the substituent on the amino group was found to be critical for anti-HSV-1 activity. The N⁴-acetyl derivative was a potent inhibitor, the N⁴-propanoyl derivative showed good activity, but activity was low with the larger N⁴-butanoyl group. biomedres.usresearchgate.net The N⁴-methyl derivative was devoid of any antiviral activity, indicating a strict steric and electronic requirement at this position for the molecule to serve as a substrate for the activating viral kinase. biomedres.usresearchgate.net
| N⁴-Substituent on (E)-5-(2-bromovinyl)-2'-deoxycytidine | Anti-HSV-1 Activity |
| H (unsubstituted) | Potent (when deamination is prevented) biomedres.us |
| Acetyl | Potent biomedres.usresearchgate.net |
| Propanoyl | Good biomedres.usresearchgate.net |
| Butanoyl | Low biomedres.usresearchgate.net |
| Methyl | Devoid of activity biomedres.usresearchgate.net |
Correlation between Conformational Properties and Enzymatic Substrate Ability
The antiviral activity of L-5-(bromovinyl)deoxyuridine analogues is critically dependent on their ability to be phosphorylated by a virus-encoded thymidine kinase (TK). google.commpg.de This enzymatic phosphorylation is the rate-limiting step in their activation pathway. The efficiency of this process is directly linked to the three-dimensional conformation of the nucleoside analogue, which dictates how well it fits into the active site of the viral enzyme.
Studies on N⁴-substituted derivatives of (E)-5-(2-bromovinyl)-2'-deoxycytidine have shown a clear correlation between the molecule's solution conformation and its anti-HSV-1 activity. biomedres.us The conformation of the deoxyribose sugar ring (sugar pucker) and the rotational orientation of the bond between the sugar and the base are key determinants. For an analogue to be a good substrate for the viral kinase, it must be able to adopt a specific conformation that is complementary to the enzyme's active site. For instance, the loss of activity in the N⁴-methyl derivative is linked to its conformational properties, which differ from the active N⁴-acyl analogues. biomedres.usresearchgate.net
Furthermore, the selectivity of these compounds relies on the differences between viral and human kinases. The monophosphate of BVDU is not efficiently phosphorylated further by human thymidylate kinase, which prevents the formation of the active triphosphate form in uninfected cells. mpg.de This is due to steric hindrance within the human enzyme's active site. mpg.de Conversely, engineered mutants of human deoxycytidine kinase have been shown to efficiently phosphorylate BVDU, highlighting that specific amino acid changes in the kinase's active site can open up the binding pocket to accommodate the analogue. nih.gov This reinforces the concept that a precise conformational fit between the nucleoside analogue and the kinase is the ultimate arbiter of its substrate ability and, consequently, its antiviral potency.
Prodrug Strategies and Enhancing Antiviral Efficacy
Rationale for Prodrug Development
The primary motivation for developing prodrugs of L-5-(bromovinyl)deoxyuridine and its analogs is to improve their pharmacokinetic and pharmacodynamic profiles. acs.orgresearchgate.net Nucleoside analogs are often hydrophilic, which limits their ability to passively diffuse across the lipid bilayers of cell membranes, resulting in poor cellular uptake and low oral bioavailability. acs.orgnih.govsemanticscholar.org A prodrug approach masks the polar hydroxyl or phosphate (B84403) groups of the parent drug, increasing its lipophilicity and facilitating better membrane transport. acs.orgnih.gov
A second major hurdle is the reliance on enzymatic activation. nih.gov Like many nucleoside antivirals, BVDU and L-BHDU must be phosphorylated intracellularly to their active triphosphate form to exert their antiviral effect. acs.orgresearchgate.net This process begins with the conversion to the 5'-monophosphate, a reaction catalyzed by a virus-encoded thymidine (B127349) kinase (TK). acs.orgcore.ac.uk This initial phosphorylation is often the rate-limiting step in the drug's activation pathway and a common site for the development of viral resistance through mutations in the TK gene. acs.orgnih.govthieme-connect.com
Amino Acid Ester Prodrugs (e.g., L-BHDU-L-valine)
A well-established method to enhance the efficacy of nucleoside analogs is the creation of 5'-amino acid ester prodrugs. acs.org This strategy involves attaching an amino acid to the 5'-hydroxyl group of the nucleoside, which can improve bioavailability and facilitate cell entry through carrier-mediated transport. acs.orgnih.gov
Research into prodrugs of L-BHDU has demonstrated the effectiveness of this approach. Specifically, the L-valine ester of L-BHDU (L-BHDU-L-valine) showed enhanced anti-varicella-zoster virus (VZV) activity compared to the parent L-BHDU. acs.org Studies have shown that L-amino acid esters are generally more effective than their D-isomer counterparts, suggesting the involvement of stereoselective transporters, such as the human peptide transporter 1 (hPEPT1), which recognize and transport these prodrugs into the cell. nih.govumich.edu Once inside, cellular esterases cleave the ester bond, releasing the active parent drug. umich.edu
The antiviral activities of several amino acid ester prodrugs of L-BHDU have been evaluated, with the L-phenylalanine and L-valine derivatives showing particular potency. nih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netfigshare.com
Table 1: Antiviral Activity of L-BHDU Amino Acid Ester Prodrugs against VZV
| Compound | EC₅₀ (μM) |
|---|---|
| L-BHDU-L-phenylalanine | 0.028 |
| L-BHDU-L-valine | 0.030 |
| L-BHDU-D-valine | 0.14 |
EC₅₀ (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. Data sourced from a study on L-BHDU prodrugs against VZV. nih.gov
Phosphate Ester and Phosphoramidate (B1195095) Prodrugs
To directly address the rate-limiting initial phosphorylation step, phosphate ester and phosphoramidate prodrugs have been developed. acs.org These prodrugs are designed to deliver the 5'-monophosphate form of the nucleoside analog directly into the cell, thus bypassing the need for activation by viral thymidine kinase. acs.orgnih.govuob.edu.ly This approach is particularly valuable for overcoming resistance mechanisms that involve the viral TK enzyme. acs.org
This strategy, often referred to as the ProTide (pro-nucleotide) approach, masks the negatively charged phosphate group with lipophilic moieties, such as an aryl group and an amino acid ester. uob.edu.lytandfonline.comacs.org These masking groups render the entire molecule neutral, allowing it to diffuse across the cell membrane. nih.govacs.org Intracellular enzymes then cleave these groups to release the nucleoside 5'-monophosphate. acs.orgnih.gov
Several phosphate ester and phosphoramidate prodrugs of L-BHDU have been synthesized and tested. The phosphate ester prodrugs POM-l-BHDU-MP and POC-l-BHDU-MP, for example, have shown significant anti-VZV activity. acs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netfigshare.comresearchgate.net In contrast, certain phosphoramidate prodrugs of L-BHDU showed weaker antiviral activity in studies. nih.gov
Table 2: Antiviral Activity of L-BHDU Phosphate Prodrugs against VZV
| Compound | EC₅₀ (μM) |
|---|---|
| POM-l-BHDU-MP | 0.035 |
| POC-l-BHDU-MP | 0.034 |
| L-BHDU-isopropyl-L-alanine-phosphoramidate | 1.689 |
| L-BHDU-isopropyl-L-phenylalanine-phosphoramidate | 1.53 |
EC₅₀ (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect. Data sourced from a study on L-BHDU prodrugs against VZV. nih.gov
Impact on Cell Bioavailability and Membrane Transport
Prodrug strategies fundamentally enhance antiviral efficacy by improving the drug's ability to reach its intracellular target. The key to this is overcoming the cell membrane's natural barrier to polar molecules like nucleosides and, especially, nucleotides. acs.orgunimib.it
Increased Lipophilicity: By masking the polar hydroxyl and phosphate groups with lipophilic chemical moieties, prodrugs become more lipid-soluble. acs.orgsemanticscholar.org This increased lipophilicity allows the prodrug to more readily pass through the lipid bilayer of the cell membrane via passive diffusion. nih.gov For example, long-chain phospholipid prodrugs are designed to resemble natural components of the cell membrane to improve uptake. acs.org
Carrier-Mediated Transport: Amino acid ester prodrugs leverage a different mechanism. They are designed to be recognized and transported by specific carrier proteins embedded in the cell membrane, such as amino acid or peptide transporters (e.g., LAT1, PepT1). nih.govnih.govwjgnet.comtandfonline.com This active transport mechanism can be highly efficient and can lead to significantly higher intracellular concentrations of the drug than would be achieved by passive diffusion alone. umich.edubiorxiv.org The L-stereoisomer of amino acid esters is often preferred as these transporters are typically stereoselective. umich.edu Once inside the cell, the prodrug is rapidly hydrolyzed by intracellular enzymes to release the parent drug. umich.edu
Pharmacokinetic studies have confirmed the success of these approaches. For instance, the POM-l-BHDU-MP prodrug was found to have a 2.2-fold increase in oral absorption and availability compared to its parent compound, L-BHDU. ump.edu.pl
Strategies to Overcome Viral Thymidine Kinase Dependence
The activation of this compound and its analogs is critically dependent on an initial phosphorylation step catalyzed by a viral thymidine kinase (TK). acs.org Viruses can develop resistance to these drugs through mutations in the gene that codes for this enzyme, rendering the drug inactive. acs.orgthieme-connect.com
A primary goal of advanced prodrug design is to bypass this dependence on viral TK. acs.org The ProTide strategy, which encompasses phosphate ester and phosphoramidate prodrugs, is a key innovation in this area. thieme-connect.comtandfonline.com These prodrugs are designed to act as membrane-soluble carriers of the pre-phosphorylated nucleoside monophosphate. nih.govuob.edu.ly
By delivering the monophosphate form of the drug directly into the cell, the need for the initial, viral TK-mediated phosphorylation step is completely circumvented. acs.orgnih.govthieme-connect.comnih.gov This has two significant advantages:
It overcomes the rate-limiting step of activation, potentially leading to higher concentrations of the active triphosphate form of the drug. nih.gov
The drug remains effective against viral strains that have developed resistance through mutations in the thymidine kinase enzyme. thieme-connect.comunimib.it
This strategy effectively broadens the utility of the antiviral agent, ensuring it can combat a wider spectrum of viral strains, including those resistant to conventional nucleoside analogs. thieme-connect.com
In Vitro and Animal Model Studies of L 5 Bromovinyl Deoxyuridine Antiviral Activity
In Vitro Cell Culture Models
Primary Human Foreskin Fibroblasts (HFFs)
Human Embryonic Lung (HEL) 299 Cells
Direct studies measuring the specific antiviral efficacy, such as the 50% effective concentration (EC₅₀), of L-5-(bromovinyl)deoxyuridine against viruses in Human Embryonic Lung (HEL) 299 cells are not extensively detailed in the available research. However, cytotoxicity data for the compound in this cell line is available. One study reported that this compound (l-BVDU) exhibited low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) greater than 200 μg/mL in HEL cells. medchemexpress.com
In contrast, the related L-configuration nucleoside analog, L-beta-5-bromovinyl-(2-hydroxymethyl)-1,3-(dioxolanyl)uracil (L-BVOddU or L-BHDU), was found to selectively inhibit Varicella-Zoster Virus (VZV) growth in HEL 299 cell culture with an EC₅₀ of 0.055 µM, while showing no inhibition of HEL 299 cell growth at concentrations up to 200 µM. nih.gov This highlights the antiviral potential of L-configuration nucleosides in this cell line, though specific antiviral data for this compound remains limited.
ARPE-19 Cells
Specific research evaluating the antiviral activity of this compound in the human retinal pigment epithelial (ARPE-19) cell line is not described in the surveyed scientific literature. This cell line is frequently used in virological studies, particularly for Varicella-Zoster Virus (VZV). nih.govmdpi.com Extensive studies have been conducted on the related but structurally different compound L-BHDU in ARPE-19 cells, where its antiviral activity and that of its prodrugs against VZV have been thoroughly characterized. acs.orggoogle.comnih.govbiorxiv.orgresearchgate.net These studies often employ luciferase reporter viruses to measure the inhibition of viral spread. acs.orgnih.gov However, equivalent data for this compound is absent in the reviewed reports.
Vero Cells
The antiviral activity of this compound has been evaluated in Vero cells, which are derived from the kidney of an African green monkey and are a common cell line for virological research. In a plaque reduction assay using Vero cells infected with Monkey B Virus (Cercopithecine herpesvirus 1), this compound, also referred to as l-BVdU, demonstrated antiviral activity. nih.gov
The 50% effective concentration (EC₅₀), which is the concentration of the drug that reduces virus plaque formation by 50%, was determined to be 15.0 ± 2.0 μM. nih.gov The same study noted a lack of enantioselectivity of the Monkey B Virus thymidine (B127349) kinase, as the d- and l-enantiomers of BVdU and IUdR (5-Iodo-2'-deoxyuridine) showed similar inhibitory activity against this specific virus. nih.gov Much of the other research in Vero cells has focused on the D-enantiomer, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), against other viruses like Herpes Simplex Virus (HSV). nih.govnih.govasm.orgpnas.org
| Compound | Virus | Cell Line | EC₅₀ (μM) | Citation |
| This compound | Monkey B Virus | Vero | 15.0 ± 2.0 | nih.gov |
Yield Reduction and Plaque Reduction Assays
Yield reduction and plaque reduction assays are fundamental virological techniques used to quantify the antiviral potency of a compound. These assays measure the ability of a drug to inhibit the production of infectious virus particles.
A Plaque Reduction Assay (PRA) is considered a gold standard for determining antiviral efficacy. creative-diagnostics.com In this method, a monolayer of susceptible cells is infected with a known quantity of virus, enough to produce a countable number of plaques. A plaque is a localized area of cell death (cytopathic effect) resulting from viral replication. creative-diagnostics.com The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. This semi-solid overlay restricts the spread of progeny virus, ensuring that new infections are limited to cells immediately adjacent to the initially infected one, thus forming distinct plaques. creative-diagnostics.com After an incubation period of several days, the cells are stained, often with a vital dye like neutral red, which is taken up only by living cells. Plaques appear as clear, unstained areas against a background of stained, viable cells. The number of plaques at each drug concentration is counted and compared to the number in untreated control cultures. The 50% effective concentration (EC₅₀) is then calculated as the drug concentration that reduces the number of plaques by 50%. nih.govmdpi.comuzleuven.be
A Virus Yield Reduction Assay measures the quantity of new infectious virus produced in the presence of a drug. In this assay, cell cultures are infected with the virus and then incubated with different concentrations of the antiviral compound. After a full replication cycle (typically 24-72 hours), the entire culture (both cells and supernatant) is harvested, and the cells are lysed to release any intracellular virus. The total amount of infectious virus in the lysate is then quantified by titration, usually through a plaque assay on fresh cell monolayers. pnas.org The results are expressed as a reduction in viral titer (e.g., plaque-forming units per milliliter) compared to untreated controls. This method provides a direct measure of the inhibition of the complete viral replication cycle.
Ex Vivo Tissue Culture Models
Human Skin Organ Culture (SOC)
Ex vivo human skin organ culture (SOC) provides a valuable platform for evaluating the antiviral efficacy of compounds in a system that closely mimics the natural environment of skin infections. Studies utilizing this model have demonstrated the potent activity of this compound and its derivatives against Varicella-Zoster Virus (VZV).
In these ex vivo models, this compound, also referred to as L-BHDU, has been evaluated for its ability to inhibit the replication of a recombinant strain of VZV that expresses firefly luciferase (VZV-BAC-Luc). google.com This allows for the quantitative measurement of viral replication through bioluminescence imaging. google.com Research has determined the effective concentration (EC₅₀) of L-BHDU in this system to be less than 0.1 μM. google.com
Further studies in human skin organ culture have explored different formulations to optimize drug delivery. For instance, a prodrug of L-BHDU, known as USC-373, was formulated in cocoa butter and applied topically. researchgate.netbiorxiv.org This topical application was effective in preventing the spread of VZV-ORF57-Luc, a luciferase-expressing strain, without causing toxicity to the skin tissue. researchgate.netbiorxiv.org These findings highlight the potential of this compound for topical treatment of VZV infections. researchgate.net
In Vivo Animal Models
SCID-Hu Mice with Human Skin Xenografts
The SCID-hu mouse model, which involves implanting human skin xenografts onto severe combined immunodeficient (SCID) mice, offers a robust in vivo system for studying VZV pathogenesis and the efficacy of antiviral agents. google.com this compound (L-BHDU) has been extensively evaluated in this model, demonstrating significant antiviral activity. google.comacs.orgnih.gov
Studies have shown that L-BHDU effectively reduces VZV replication in human skin xenografts. acs.orgnih.gov It has been reported that L-BHDU significantly diminishes VZV growth and spread when compared to control treatments. nih.gov In one study, L-BHDU was effective at reducing VZV replication at a dose of 15 mg/kg/day. acs.orgnih.gov In contrast, the commonly used antiviral drugs acyclovir (B1169) (ACV) and its prodrug valaciclovir (VACV) showed no effect on the spread of VZV at a dose of 120 mg/kg/day in the same model. acs.orgnih.gov
The development of prodrugs aims to enhance the bioavailability and efficacy of the parent compound. The monophosphate prodrug of L-BHDU, POM-l-BHDU-MP, was found to be superior to L-BHDU in a VZV mouse model. acs.org Repeated assays in humanized mice indicated that this prodrug was effective when administered orally once daily. acs.org
| Compound | Virus | Animal Model | Key Findings |
| This compound (L-BHDU) | VZV | SCID-hu mice with human skin xenografts | Effectively reduced VZV replication at 15 mg/kg/day. acs.orgnih.gov |
| Acyclovir (ACV) / Valaciclovir (VACV) | VZV | SCID-hu mice with human skin xenografts | No effect on VZV spread at 120 mg/kg/day. acs.orgnih.gov |
| POM-l-BHDU-MP (Prodrug of L-BHDU) | VZV | VZV mouse model | Superior efficacy compared to L-BHDU. acs.org |
Athymic Nude Mice with Cutaneous Herpes Infections
Athymic nude mice, which lack a functional thymus and are thus immunodeficient, serve as a valuable model for studying cutaneous infections with Herpes Simplex Virus Type 1 (HSV-1). In this model, this compound has demonstrated significant efficacy in suppressing herpetic skin lesions and the associated mortality. cabidigitallibrary.orgscispace.compnas.org
Whether administered topically or systemically, (E)-5-(2-bromovinyl)-dUrd, a form of the compound, effectively suppressed the development of skin lesions caused by HSV-1. cabidigitallibrary.orgpnas.org Comparative studies revealed its superiority over the standard anti-herpes drug at the time, 5-iodo-dUrd (Idoxuridine), which offered little to no protection under the same conditions. cabidigitallibrary.orgpnas.org
Further research in this model compared the systemic administration of the compound, referred to as BVDU, with interferon for the treatment of HSV-1 infection. nih.gov The results indicated that BVDU was superior to interferon in suppressing the progression of the disease in these immunologically compromised mice. nih.gov
| Compound | Virus | Animal Model | Route of Administration | Key Findings |
| (E)-5-(2-bromovinyl)-dUrd | HSV-1 | Athymic Nude Mice | Topical or Systemic | Suppressed development of herpetic skin lesions and associated mortality. cabidigitallibrary.orgpnas.org Superior to Idoxuridine (B1674378). cabidigitallibrary.orgpnas.org |
| BVDU | HSV-1 | Athymic Nude Mice | Systemic | Superior to interferon in suppressing disease progression. nih.gov |
| Idoxuridine | HSV-1 | Athymic Nude Mice | Not specified | Offered little, if any, protection. cabidigitallibrary.orgpnas.org |
Hairless Mice (for topical applications)
Hairless mice provide an effective model for evaluating the topical treatment of cutaneous HSV infections. Studies using this model have shown that topical application of (E)-5-(2-bromovinyl)-2'-deoxyuridine can suppress the development of herpetic skin lesions and prevent the associated paralysis and mortality following intracutaneous inoculation with HSV-1. nih.govasm.orgcapes.gov.br
The protective effect was observed with the compound formulated at concentrations of 1%, 3%, or 10% in various vehicles, including dimethylsulfoxide (DMSO) and Beeler base. nih.govcapes.gov.br An optimal vehicle was identified as 5% Azone in DMSO, in which the compound was effective even at a concentration as low as 0.3%. nih.govcapes.gov.br In comparative studies, (E)-5-(2-bromovinyl)-2'-deoxyuridine was found to be clearly superior to other established antiherpes compounds such as 5-iodo-2'-deoxyuridine, 5-ethyl-2'-deoxyuridine, and arabinosyl thymine (B56734) when tested against cutaneous HSV-1 infection. nih.govasm.org
It is important to note that while highly effective against HSV-1, these formulations of (E)-5-(2-bromovinyl)-2'-deoxyuridine showed no activity against cutaneous infections caused by Herpes Simplex Virus Type 2 (HSV-2). nih.govasm.org In contrast, the antiviral drug acyclovir was found to be quite effective in the topical treatment of cutaneous HSV-2 infection in the same model. nih.govasm.org
| Compound | Virus | Animal Model | Formulation | Key Findings |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine | HSV-1 | Hairless Mice | 0.3% - 10% in various vehicles | Suppressed skin lesions and mortality. nih.govcapes.gov.br Superior to other tested antiherpes compounds against HSV-1. nih.govasm.org |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine | HSV-2 | Hairless Mice | Topical formulations | No activity noted. nih.govasm.org |
| Acyclovir | HSV-2 | Hairless Mice | Topical formulations | Effective in treatment. nih.govasm.org |
Calves Infected with Bovid Herpesvirus 1
The antiviral activity of (E)-5-(2-Bromovinyl)-2'-deoxyuridine has also been investigated against Bovid Herpesvirus 1 (BoHV-1), the causative agent of infectious bovine rhinotracheitis. While in vitro studies demonstrated high potency, with the compound being inhibitory at concentrations of 0.01 micrograms/ml in plaque and yield reduction assays, these results did not translate to in vivo efficacy. nih.govnih.gov
In a study involving calves experimentally infected with BoHV-1, oral administration of (E)-5-(2-bromovinyl)-2'-deoxyuridine had no discernible effect on the level of virus shedding, the clinical signs of the disease, or the susceptibility of the calves to secondary bacterial infection with Pasteurella haemolytica. nih.govnih.gov The lack of in vivo activity was attributed to the failure to achieve sufficient therapeutic blood levels of the drug following oral administration. nih.govnih.gov In contrast, acyclovir was found to be inactive against BoHV-1 even at high concentrations in vitro. nih.govnih.gov
| Compound | Virus | Animal Model | Key In Vitro Finding | Key In Vivo Finding |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | Bovid Herpesvirus 1 | Calves | Inhibitory at 0.01 µg/ml. nih.govnih.gov | No effect on virus shedding or clinical signs via oral administration due to insufficient blood levels. nih.govnih.gov |
| Acyclovir | Bovid Herpesvirus 1 | N/A | Inactive even at 1,000 µg/ml. nih.govnih.gov | Not Applicable |
Evaluation Metrics for Antiviral Activity
The antiviral efficacy of this compound (L-BVDU) and its analogs is quantified through a variety of in vitro and in vivo methodologies. These evaluation metrics are crucial for determining the compound's potency and selectivity against target viruses, primarily herpesviruses.
Reduction of Viral Replication (e.g., Bioluminescence Imaging for VZV-BAC-Luc)
A key metric for assessing antiviral activity is the direct measurement of the reduction in viral replication in cell cultures. A sophisticated and quantitative method for this involves the use of reporter viruses, such as the Varicella-Zoster Virus (VZV) expressing firefly luciferase (VZV-BAC-Luc). google.commdpi.com This recombinant virus allows for the real-time monitoring of viral spread through bioluminescence imaging. google.combiorxiv.org The intensity of the light emitted, measured as total flux (photons/second/cm²/steradian), is directly proportional to the level of viral replication. biorxiv.orgacs.org
In studies utilizing VZV-BAC-Luc, this compound and its derivatives have demonstrated a significant, dose-dependent reduction in bioluminescence, indicating potent inhibition of VZV replication. google.com For instance, in human foreskin fibroblast (HFF) cells infected with VZV-BAC-Luc, treatment with L-BHDU, a related uridine (B1682114) analogue, resulted in a marked decrease in viral yield as measured by daily bioluminescence imaging. google.com This technique allows for the calculation of the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%. For L-BHDU, the EC₅₀ in HFFs was determined to be approximately 0.03 µM. google.com Similarly, another reporter virus, VZV-ORF57-Luc, has been used to evaluate the efficacy of prodrugs of L-BHDU in ARPE-19 cells. acs.org
Beyond bioluminescence, the reduction of viral replication is also assessed by measuring the viral genome copy number and the levels of viral proteins. google.com Studies have shown that treatment with these compounds leads to a decrease in both viral DNA and protein synthesis in infected cells. google.com
Suppression of Herpetic Lesions and Systemic Disease Manifestations in Animal Models
Animal models are indispensable for evaluating the in vivo efficacy of antiviral compounds, providing insights into their ability to control localized and systemic disease. The hairless mouse model, intracutaneously inoculated with herpes simplex virus type 1 (HSV-1), is a well-established system for studying cutaneous herpes infections. asm.orgpnas.org In this model, the efficacy of this compound is evaluated by its ability to suppress the development of herpetic skin lesions, such as vesicles and erosions, and to reduce associated mortality. pnas.orgcabidigitallibrary.orgnih.gov
Topical and systemic administration of (E)-5-(2-bromovinyl)-2'-deoxyuridine has been shown to effectively suppress the formation of herpetic skin lesions and prevent death in athymic nude mice infected with HSV-1. cabidigitallibrary.orgnih.gov The compound proved to be superior to other antiherpes drugs like 5-iodo-2'-deoxyuridine in these studies. asm.orgcabidigitallibrary.org The progression of the disease in these models is monitored by observing the development of zoster-like skin lesions that spread from the inoculation site. pnas.org
For Varicella-Zoster Virus, which is human-restricted, SCID-Hu mouse models with human skin or fetal skin xenografts are employed. google.comacs.org In these models, L-BHDU has demonstrated a significant reduction in VZV growth and spread compared to other antivirals like acyclovir and its prodrug, valaciclovir. acs.org The effectiveness in these models is a critical indicator of the compound's potential for clinical use in treating conditions like shingles.
| Animal Model | Virus | Route of Administration | Observed Effects | Reference |
| Athymic Nude Mice | HSV-1 | Topical, Systemic (Oral, Intraperitoneal) | Suppression of herpetic skin lesions, Reduced mortality | cabidigitallibrary.orgnih.govnih.gov |
| Hairless Mice | HSV-1 | Topical | Suppression of herpetic skin lesions, Reduced paralysis and mortality | asm.org |
| SCID-Hu Mice with Skin Xenografts | VZV | Oral | Significant reduction in VZV growth and spread | google.comacs.org |
Evaluation of Prodrug Efficacy in Cellular and Animal Models
To enhance the bioavailability and cellular uptake of this compound and its analogs, various prodrug strategies are being explored. acs.org The efficacy of these prodrugs is rigorously evaluated in both cellular and animal models.
In cellular models, the antiviral activity of prodrugs is compared to the parent compound. For example, an amino acid ester prodrug, L-BHDU-L-valine, exhibited enhanced anti-VZV activity compared to L-BHDU, with an EC₅₀ value of 0.03 µM. acs.org Another prodrug, POM-L-BHDU-MP, a pivaloyloxymethyl ester of L-BHDU monophosphate, showed similar antiviral activity to L-BHDU in infected cells. acs.org The cytotoxicity of these prodrugs is also assessed to determine their selectivity index. acs.org
The in vivo efficacy of these prodrugs is then tested in animal models. Pharmacokinetic studies are conducted to evaluate their absorption profiles. acs.org For instance, POM-L-BHDU-MP demonstrated better oral absorption compared to L-BHDU in a VZV mouse model. acs.org Repeated assays in humanized mice have shown that this prodrug is effective when administered orally, indicating its enhanced potency and bioavailability in a living organism. acs.org The evaluation of these prodrugs in human skin organ culture and human skin xenografts in athymic nude mice is an ongoing area of research. acs.org The development of effective prodrugs is crucial for optimizing the therapeutic potential of this compound and its derivatives.
| Prodrug | Parent Compound | Cellular Model | Animal Model | Key Findings | Reference |
| L-BHDU-L-valine | L-BHDU | VZV-infected cells | - | Enhanced anti-VZV activity (EC₅₀ = 0.03 µM) | acs.org |
| POM-L-BHDU-MP | L-BHDU | VZV-infected cells | VZV mouse model, Humanized mice | Similar in vitro activity, superior in vivo efficacy due to better oral absorption | acs.org |
Advanced Research Perspectives on L 5 Bromovinyl Deoxyuridine
Comparative Analysis with Other Nucleoside Analogs in Development
L-5-(bromovinyl)deoxyuridine, also known as brivudine (B1684500) (BVDU), has demonstrated potent and selective inhibitory activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.govresearchgate.net Its efficacy is often compared with other nucleoside analogs to understand its relative advantages and disadvantages.
Brivudine (BVDU) vs. Acyclovir (B1169): In a double-blind, randomized study involving immunocompetent patients with herpes zoster, oral brivudine was found to be more effective than acyclovir in accelerating the time to the last formation of new vesicles, a key indicator of the end of viral replication. researchgate.net While both drugs showed comparable safety profiles, brivudine's superiority in halting vesicle formation highlights its potent in vitro antiviral activity translating to a clinical benefit. researchgate.net However, acyclovir and its derivatives are considered moderately effective against VZV. google.com
Brivudine (BVDU) vs. Sorivudine (B1681958): Brivudine and sorivudine are both potent inhibitors of VZV. A significant concern with both antivirals is their interaction with the cancer drug 5-fluorouracil (B62378) (5-FU). taylorandfrancis.com The metabolite of both brivudine and sorivudine, bromovinyluracil (BVU), is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the breakdown of 5-FU. nih.govgoogle.comtaylorandfrancis.com This inhibition can lead to a dangerous accumulation of 5-FU. researchgate.net
L-BHDU, an analog of this compound: A novel uridine (B1682114) analog, β-L-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl)] uracil (B121893) (L-BHDU), has shown high susceptibility against VZV. biorxiv.org In vivo studies have indicated that L-BHDU might have a better safety profile than brivudine as it does not appear to inhibit DPD, thus avoiding the toxic interaction with 5-FU. acs.org Furthermore, L-BHDU demonstrated good antiviral activity against VZV in a mouse model, effectively reducing viral replication at a dose of 15 mg/kg/day, whereas acyclovir had no effect at 120 mg/kg/day. acs.org
Comparative Antiviral Activity: The antiviral potency of this compound and its analogs varies depending on the specific virus. Against HSV-1, the order of decreasing activity has been reported as: this compound > 2'-fluoro-5-iodo-1-beta-D-aracytosine (FIAC) > acyclovir > 5-iodo-2'-desoxyuridine (idoxuridine) > 9-beta-D-arabinofuranosyladenine (vidarabine). nih.gov For HSV-2, the order is different: FIAC > idoxuridine (B1674378) > acyclovir > this compound > vidarabine. nih.gov
Interactive Data Table: Comparative Antiviral Activity against Herpesviruses
| Compound | Activity against HSV-1 | Activity against HSV-2 |
|---|---|---|
| This compound | Very High | Low |
| Acyclovir | High | Moderate |
| Idoxuridine | Moderate | High |
| Vidarabine | Low | Low |
| FIAC | Very High | Very High |
Rational Drug Design Approaches for Next-Generation Analogs
The development of next-generation analogs of this compound focuses on improving its antiviral potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Rational drug design, guided by an understanding of structure-activity relationships, plays a crucial role in this endeavor.
A key structural feature of this compound is the (E)-5-(2-bromovinyl) substituent, which is a prime determinant of its unique antiviral activity spectrum. nih.govnih.gov Modifications at various positions of the pyrimidine (B1678525) base and the deoxyribose sugar have been explored to create more effective antiviral agents. mdpi.com
Modifications to Impart Deaminase Resistance: Analogs of (E)-5-(2-bromovinyl)-2'-deoxycytidine (BrVdCyd) have been synthesized by substitution at the N4 position to confer resistance to deamination, a metabolic process that can inactivate the drug. biomedres.us For instance, N4-acetyl-BrVdCyd was found to be a potent inhibitor of HSV-1 replication. biomedres.us
Improving Bioavailability: Prodrug strategies are employed to enhance the cellular bioavailability and uptake of this compound analogs. For example, an amino acid ester prodrug of L-BHDU, L-BHDU-L-valine, exhibited enhanced anti-VZV activity compared to the parent compound. acs.org Similarly, a monophosphate prodrug of L-BHDU (POM-L-BHDU-MP) has shown an improved pharmacokinetic and antiviral profile. acs.org
Conformational Flexibility and Activity: The three-dimensional shape, or conformation, of these nucleoside analogs significantly influences their ability to interact with viral enzymes. The planar bromovinyl group of brivudine is thought to optimize its interaction with the active site of herpes simplex virus thymidine (B127349) kinase (HSV-1 TK). In contrast, analogs with non-planar substituents at the 5-position show reduced affinity for the enzyme.
Investigation of Metabolic Pathways and Enzyme Interactions for Novel Analogs
The antiviral activity of this compound and its analogs is critically dependent on their metabolic activation within the host cell, a process initiated by viral enzymes.
Phosphorylation by Viral Thymidine Kinase: The high selectivity of this compound for HSV-1 and VZV is primarily due to its specific phosphorylation by the virus-encoded thymidine kinase (TK). nih.govresearchgate.net This initial phosphorylation step is crucial for the drug's activation. The resulting monophosphate is then further phosphorylated by cellular enzymes to the active triphosphate form. nih.gov The triphosphate derivative then acts as a competitive inhibitor of the viral DNA polymerase. nih.gov
Differential Metabolism in HSV-1 and HSV-2: The difference in antiviral activity of this compound against HSV-1 and HSV-2 can be explained by their differential metabolism. HSV-1-infected cells can metabolize the drug to its triphosphate form. asm.org In contrast, HSV-2-infected cells only metabolize it to the monophosphate, indicating that the HSV-2-specified thymidylate kinase is a poor substrate for the monophosphorylated drug. asm.orgasm.org
Metabolism of L-BHDU: The novel analog L-BHDU is also dependent on viral TK for its antiviral activity. biorxiv.org VZV TK converts L-BHDU to its monophosphate and diphosphate (B83284) forms; however, the triphosphate form has not been detected in infected cells. biorxiv.org Research suggests that L-BHDU inhibits VZV replication by depleting the cellular pool of deoxythymidine triphosphate (dTTP). biorxiv.org Unlike brivudine, L-BHDU is metabolized only to its monophosphate metabolite, suggesting a potentially unique inhibitory mechanism. nih.govresearchgate.net
Enzyme Inhibition: The triphosphate form of this compound, BVdUTP, is a potent inhibitor of terminal deoxynucleotidyltransferase (TdT), an enzyme found in certain immune cells. nih.gov The monophosphorylated form of brivudine has been shown to inhibit cellular thymidylate synthase in cells expressing viral TK. biorxiv.org
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying L-5-(bromovinyl)deoxyuridine in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a gold standard. For enhanced sensitivity, LC-MS/MS is preferred, especially in pharmacokinetic studies. Key parameters include:
- Column : C18 stationary phase.
- Mobile phase : Methanol/water or acetonitrile/water gradients.
- Detection : UV at 254–280 nm for HPLC; electrospray ionization (ESI) in positive mode for LC-MS/MS .
- Validation Criteria : Ensure linearity (R² >0.99), recovery (>85%), and precision (RSD <15%) per ICH guidelines.
Q. How can this compound be synthesized with high purity for in vitro studies?
- Methodological Answer : A green biosynthesis approach involves palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine with bromovinyl precursors. Post-synthesis purification uses silica gel chromatography with ethyl acetate/hexane (3:7). Purity ≥99% is confirmed via NMR (¹H/¹³C) and elemental analysis .
Q. What are the primary antiviral mechanisms of this compound?
- Methodological Answer : The compound acts as a thymidine analogue, selectively phosphorylated by viral thymidine kinase (TK) in herpesviruses. Its triphosphate form inhibits viral DNA polymerase, causing chain termination. Confirm activity via plaque reduction assays in HSV-1-infected Vero cells (EC₅₀ <0.1 µM) .
Advanced Research Questions
Q. How does this compound interact with fluorouracil metabolism in cancer models?
- Methodological Answer : The compound inhibits dihydropyrimidine dehydrogenase (DPD), blocking fluorouracil catabolism. Validate via:
- In vitro : Co-incubate with fluorouracil in HepG2 cells; measure 5-FU metabolites (e.g., FUH₂) via LC-MS.
- In vivo : Administer in xenograft models and analyze plasma/tissue 5-FU levels using validated bioassays .
Q. What experimental designs are optimal for studying this compound in nanoparticle delivery systems?
- Methodological Answer : Use tripolyphosphate-crosslinked chitosan nanoparticles (100–200 nm) for sustained release. Key steps:
- Synthesis : Ionic gelation method with orthogonal optimization (e.g., chitosan concentration, pH).
- Release Kinetics : Dynamic dialysis in PBS (pH 7.4) at 37°C; quantify via gamma-counting for radiolabeled analogs (e.g., ¹²⁵I-UdR) .
Q. How can functional assays elucidate this compound’s role in glucocorticoid receptor (GR) modulation?
- Methodological Answer :
- Cell-Based Screen : Transfect HeLa cells with a GR-responsive luciferase reporter. Treat with compound and dexamethasone (10 nM).
- Data Analysis : Normalize luminescence to Z-scores; confirm activity via dose-response curves (e.g., EC₅₀ ~5 µM) .
Q. What strategies resolve contradictions in this compound’s cytotoxicity profiles across cell lines?
- Methodological Answer :
- Panel Testing : Use diverse cell lines (e.g., RPE1, MDA-MB-436) with varying DNA repair capacities (e.g., BRCA1-proficient vs. deficient).
- Assays : Combine Cell-Titer Glo viability assays with EdU-based proliferation metrics.
- Data Interpretation : Apply ANOVA for inter-group variability; correlate results with thymidine kinase expression levels via qRT-PCR .
Q. How does structural modification of this compound impact its antiviral specificity?
- Methodological Answer :
- Synthetic Analogs : Introduce substituents at the 3’/5’ positions (e.g., O-butanoyl esters) to alter lipophilicity.
- Activity Testing : Compare EC₅₀ values in HSV-1 vs. VZV models.
- Metabolic Stability : Incubate with human liver microsomes; quantify half-life via LC-MS .
Key Methodological Notes
- Contradiction Management : Discrepancies in cytotoxicity or metabolic stability should be resolved using isoform-specific enzyme assays (e.g., recombinant TK1 vs. TK2).
- Advanced Tools : Leverage CRISPR-Cas9 knockout models to validate target specificity (e.g., TK-deficient cells).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
